molecular formula C21H18N2O5 B2889130 N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400077-73-8

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2889130
CAS No.: 400077-73-8
M. Wt: 378.384
InChI Key: WSIFCPGMCNFVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a pyridinecarboxamide core substituted with a 1,3-benzodioxol-5-yl group at the carboxamide nitrogen and a 4-methoxybenzyl group at the pyridine nitrogen.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-26-16-7-4-14(5-8-16)12-23-10-2-3-17(21(23)25)20(24)22-15-6-9-18-19(11-15)28-13-27-18/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIFCPGMCNFVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxybenzyl Group: This step often involves the alkylation of a suitable precursor with 4-methoxybenzyl chloride under basic conditions.

    Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the dihydropyridine intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially converting it to an alcohol.

    Substitution: The benzodioxole and methoxybenzyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a modulator of enzyme activity.

    Chemical Research: It serves as a model compound in the study of complex organic reactions and the development of new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxybenzyl groups may facilitate binding to these targets, while the dihydropyridine ring can participate in redox reactions, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Core Structure : 2-Oxo-1,2-dihydropyridinecarboxamide.
  • Substituents :
    • N1 : 4-Methoxybenzyl (electron-donating methoxy group).
    • C3-Carboxamide : 1,3-Benzodioxol-5-yl (oxygenated aromatic ring).
  • Molecular Formula : C₂₁H₁₈N₂O₅ (calculated).
  • Key Interactions : The benzodioxol group may engage in π-π stacking or hydrogen bonding, while the methoxybenzyl group could enhance hydrophobic interactions.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Biological Relevance Evidence Source
N-(1,3-Benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Pyridinecarboxamide 1,3-Benzodioxol-5-yl, 4-methoxybenzyl Unknown (structural analog of kinase inhibitors) N/A
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Pyridinecarboxamide 2,2-Difluoro-1,3-benzodioxol-5-yl, 3-isopropoxyphenyl Increased electronegativity, bulkier substituents
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide Pteridin 4-Methoxybenzyl, thioacetamide CDK5/p25 inhibition (kinase-targeted activity)
N-(3-(1H-Pyrazol-1-yl)propyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide Tetrahydroquinoline Pyrazolylpropyl, sulfonamide Kinase inhibition (structural diversity)

Key Observations:

Substituent Effects: The 4-methoxybenzyl group in the target compound and compound 9 (Table 1) suggests a shared emphasis on lipophilicity, which is critical for membrane penetration in kinase inhibitors . The 1,3-benzodioxol-5-yl group in the target compound differs from the 2,2-difluoro-1,3-benzodioxol-5-yl group in CAS 400083-07-0 ().

Core Structure Variations: The pyridinecarboxamide core in the target compound contrasts with the pteridin core in compound 9 (). Pteridin derivatives often exhibit stronger π-π stacking due to their fused-ring system, which may improve target affinity .

Biological Implications: While the target compound’s activity is undocumented, structurally related molecules in demonstrate kinase inhibitory effects. For example, compound 9’s thioacetamide and methoxybenzyl groups are associated with ATP non-competitive binding to CDK5/p25 . The 3-isopropoxyphenyl group in CAS 400083-07-0 () may improve metabolic stability compared to the target compound’s benzodioxol group, as bulkier substituents resist oxidative degradation .

Research Findings and Limitations

  • Activity Gaps: No direct biological data are available for the target compound. Its evaluation against kinase targets (e.g., CDK5/p25) is speculative but warranted based on structural parallels .
  • Synthetic Accessibility : The methoxybenzyl and benzodioxol groups are synthetically tractable, suggesting feasibility for derivatization.
  • Contradictions : highlights the importance of sulfur-containing groups (e.g., thioacetamide in compound 9) for kinase inhibition, which the target compound lacks. This may limit its efficacy in similar applications .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multiple steps starting from the appropriate benzodioxole and pyridine derivatives. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.

Antiproliferative Activity

Recent studies have demonstrated that compounds related to this compound exhibit notable antiproliferative activity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for several derivatives have been reported as follows:

CompoundCell LineIC50 (μM)
10MCF-71.2
11HCT 1163.7
12HEK 2935.3
36MCF-74.8

These results indicate that certain derivatives possess strong selective activity against specific cancer types, particularly breast cancer (MCF-7) .

Antioxidant Activity

In addition to antiproliferative effects, compounds derived from this structure have shown significant antioxidant properties. The antioxidant activity was evaluated using various assays (e.g., DPPH, ABTS), with some compounds outperforming standard antioxidants like BHT (butylated hydroxytoluene). For instance, several derivatives demonstrated improved antioxidative capacity with IC50 values ranging from 3.1 μM to 5.3 μM .

Antibacterial Activity

The antibacterial potential of this compound has also been assessed. Notably, certain derivatives exhibited selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these activities were recorded as follows:

CompoundBacteriaMIC (μM)
8E. faecalis8
37S. aureus16

This suggests a promising avenue for developing new antibacterial agents based on this compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study evaluated the efficacy of the compound in vitro against various cancer cell lines, confirming its role as a potent antiproliferative agent.
  • Oxidative Stress : Research indicated that certain derivatives could mitigate oxidative stress in cellular models, providing insights into their potential neuroprotective effects.
  • Antimicrobial Resistance : Investigations into the antibacterial properties revealed effectiveness against resistant strains of bacteria, underscoring the compound's relevance in addressing antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.